Tocopherol calcium succinate
Overview
Description
Synthesis Analysis
The synthesis of tocopherol succinate derivatives involves the esterification of tocopherol with succinic acid or its anhydride, leading to a variety of tocopherol succinate compounds, including tocopherol polyethylene glycol succinate (TPGS). These processes aim to enhance the water solubility and biological activity of tocopherol. The synthesis methods vary, with some focusing on the esterification reaction efficiency and others on the introduction of specific functional groups to achieve desired properties (Yi De-lian, 2006).
Molecular Structure Analysis
Structural studies of tocopherol succinate derivatives, including α-tocopheryl succinate, reveal the importance of the succinic moiety in their biological activity. X-ray and Natural Bond Orbital (NBO) structural analyses highlight the out-of-planarity deformation of the aryl ring in the chroman-6-ol system and the significance of the succinate group in forming stable, dimeric structures in crystals. These structural features are crucial for understanding the molecular basis of the compound's properties and interactions (P. Wałejko et al., 2019).
Chemical Reactions and Properties
Tocopherol succinate derivatives undergo various chemical reactions, including hydrolysis and interactions with enzymes within cells. These reactions are essential for their biological activities, including the delivery of tocopherol into cells. The enzymatic activity towards tocopherol succinate phospholipid conjugates, for instance, demonstrates the specificity of these compounds in biological systems, influencing their potential therapeutic applications (P. J. Pedersen et al., 2012).
Physical Properties Analysis
The physical properties of tocopherol succinate derivatives, such as solubility, are significantly improved compared to tocopherol. This enhancement is primarily due to the introduction of the succinate group, which increases the compound's water solubility, making it more applicable in various formulations. The self-assembly structures of these compounds in water, which can vary from vesicular to elongated micelles, further illustrate their unique physical properties (B. Folmer et al., 2009).
Chemical Properties Analysis
The chemical properties of tocopherol succinate derivatives, such as their reactivity and interactions with biological molecules, are central to their biological effects. These compounds exhibit a range of activities from antioxidant properties to specific interactions with cellular components, influencing cell viability and apoptosis. Their ability to induce morphological changes and growth inhibition in cancer cells highlights the potential therapeutic applications of these compounds (K. Prasad & J. Edwards‐Prasad, 1982).
Scientific Research Applications
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Food Additives
- Field : Food Science
- Application : Tocopherols are used as food additives, specifically as antioxidants . They help prevent the oxidation of fats and oils in food, thereby extending shelf life .
- Methods : Tocopherols are added to food during the manufacturing process .
- Results : The European Union’s Scientific Committee on Food did not set an Acceptable Daily Intake (ADI), but derived a Tolerable Upper Intake Level (UL) for vitamin E of 300 mg/day for adults .
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Potential Anticancer Agents
- Field : Oncology
- Application : α-Tocopheryl succinate (α-TS) and α-tocopheryloxyacetic acid (α-TEA) are potent inducers of apoptosis in cancer cells and efficient suppressors of tumors in experimental model cancer cell lines .
- Methods : These compounds exhibit selective cytotoxicity against tumor cells and very limited or no toxicity toward nonmalignant cells . In the present work, a series of new α-tocopherol derivatives were synthesized as analogs of α-TS and α-TEA .
- Results : The introduction of an alkyl substituent into the ether-linked acetic acid moiety in α-TEA increased anticancer activity . α-Tocopheryloxy-2-methylpropanoic acid with two additional geminal methyl groups was more active against CEM cells compared to α-TEA and non-toxic to normal cells .
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Biomarker for Fetal Bovine Serum
- Field : Biotechnology
- Application : Tocopherol calcium succinate has shown potential use as a biomarker for fetal bovine serum, which is used in the production of medicines and diagnostics .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
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Inhibition of Cell Growth
Safety And Hazards
Future Directions
Vitamin E, including tocopherols and tocotrienols, has been very successful in hip and knee arthroplasty, used to confer resistance to oxidation to irradiated UHMWPE . The positive results of these studies have made vitamin E an important object of research in the biomedical field, highlighting other important properties, such as anti-bacterial, -inflammatory, and -cancer activities . There is ongoing research that proposes that the alpha-tocopherol succinate compound itself is capable of eliciting anti-cancer and inflammation mediation activities that are unique from the alpha-tocopherol form and other alpha-tocopherol esters .
properties
IUPAC Name |
calcium;4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBRBCVWVLFHH-QAKUKHITSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H106CaO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1099.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tocopherol calcium succinate | |
CAS RN |
14464-85-8, 14638-18-7 | |
Record name | Tocopherol calcium succinate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Tocopherol calcium succinate, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVK87L5TNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5A1374A6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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